Lonchocarpene

Description

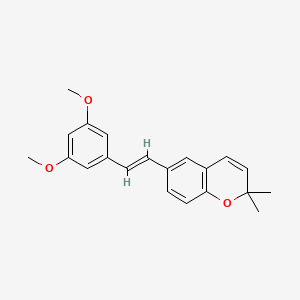

Lonchocarpene is a naturally occurring stilbene derivative classified within the pyranopolyphenol family. It was first isolated from the roots of Lonchocarpus nicou (syn. Lonchocarpus utilis) and structurally characterized by Kaouadji et al. in 1986 . Its core structure consists of a benzopyran moiety fused with a prenylated stilbene system, as confirmed by NMR and UV spectroscopic analyses (Table 1) . This compound exhibits notable bioactivities, including insecticidal, anticancer, and antifungal properties. For instance, it acts as a potent botanical insecticide against agricultural pests by disrupting mitochondrial function , while also inducing apoptosis in cancer cells via modulation of the PI3K/AKT signaling pathway .

Properties

CAS No. |

103805-58-9 |

|---|---|

Molecular Formula |

C21H22O3 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

6-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2,2-dimethylchromene |

InChI |

InChI=1S/C21H22O3/c1-21(2)10-9-17-11-15(7-8-20(17)24-21)5-6-16-12-18(22-3)14-19(13-16)23-4/h5-14H,1-4H3/b6-5+ |

InChI Key |

KCNQDEVRXLDSOE-AATRIKPKSA-N |

SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C=CC3=CC(=CC(=C3)OC)OC)C |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)/C=C/C3=CC(=CC(=C3)OC)OC)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C=CC3=CC(=CC(=C3)OC)OC)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lonchocarpene; |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Lonchocarpene shares structural and functional similarities with several phytochemicals, particularly those derived from the Lonchocarpus genus and other benzopyran-containing compounds. Below is a detailed comparison:

Structural Analogues

Arahypin-10

- Source : Fungus-challenged peanut seeds.

- Structure : Features a benzodiene skeleton with a cyclized prenyl group attached to a benzene ring, similar to this compound’s dimethyl ether analog. Key NMR signals (e.g., δH 7.10 for H-10, δC 76.6 for C-17) align closely with this compound’s spectral data .

- Bioactivity: Limited data, but hypothesized to participate in plant defense mechanisms.

Moracin D

- Source : Diseased mulberry (Morus spp.).

- Structure : A prenylated stilbene lacking the pyran ring but retaining a dihydroxylated benzene core.

- Bioactivity : Strong antifungal activity, contrasting with this compound’s broader pesticidal effects .

Functional Analogues

Rotenone

- Source : Lonchocarpus spp. roots.

- Structure: A rotenoid (isoflavone with fused pyrane rings) distinct from this compound’s stilbene scaffold.

- Bioactivity: Inhibits mitochondrial Complex I, causing insecticidal and antiparasitic effects. However, rotenone’s high mammalian toxicity limits its agricultural use compared to this compound .

Cromakalim

- Source : Synthetic benzopyran derivative.

- Structure: Shares the benzopyran core but lacks prenylation or phenolic groups.

- Bioactivity : Potassium channel activator used as an antihypertensive agent, highlighting the pharmacological versatility of benzopyran scaffolds .

Comparative Bioactivity Data

Research Findings and Mechanistic Insights

- This compound vs. Rotenoids: While both compounds target mitochondrial function, this compound’s prenylated structure enhances selectivity toward insect cells, reducing off-target toxicity in mammals .

- This compound vs.

- Structural-Activity Relationship (SAR): The prenyl group in this compound is critical for membrane penetration and bioactivity, as demonstrated by the reduced efficacy of its non-prenylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.